molecular formula C8H9NO2 B1329339 2-Ethylnitrobenzene CAS No. 612-22-6

2-Ethylnitrobenzene

Cat. No. B1329339
Key on ui cas rn: 612-22-6
M. Wt: 151.16 g/mol
InChI Key: PXWYZLWEKCMTEZ-UHFFFAOYSA-N
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Patent
US06995184B2

Procedure details

A solution of 36.5 g of 2-ethylnitrobenzene in 250 ml of THF is added dropwise at −20° C. to 1.6 l of 0.5M isopropenylmagnesium bromide in THF. The reaction medium is maintained at −20° C. with stirring for 2 hours and then the medium is poured onto 800 ml of saturated NaCl solution. The mixture is allowed to separate by settling and then extraction is carried out with ether. The ether extract is dried and evaporated and then the residue is chromatographed on silica while eluting with an AcOEt/cyclohexane (1/9, v/v) mixture. 23.75 g of the expected compound are obtained.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N+:9]([O-])=O)[CH3:2].[C:12]([Mg]Br)([CH3:14])=[CH2:13].[Na+].[Cl-]>C1COCC1>[CH3:14][C:12]1[NH:9][C:4]2[C:5]([CH:13]=1)=[CH:6][CH:7]=[CH:8][C:3]=2[CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)[N+](=O)[O-]
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)[Mg]Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
extraction
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica
WASH
Type
WASH
Details
while eluting with an AcOEt/cyclohexane (1/9, v/v) mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 23.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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